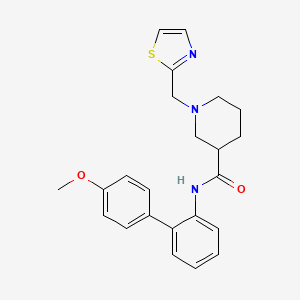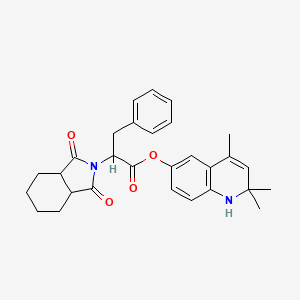![molecular formula C23H18O4 B3998561 (2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE](/img/structure/B3998561.png)
(2E)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BENZYLOXY)PHENYL]PROP-2-EN-1-ONE
Overview
Description
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2H-1,3-benzodioxole-5-carbaldehyde and 4-(benzyloxy)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydrochalcones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The biological activity of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one: Lacks the benzyloxy group, which may affect its biological activity and chemical properties.
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one:
Uniqueness
The presence of both the benzodioxole and benzyloxyphenyl groups in (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one contributes to its unique chemical properties and potential for diverse biological activities. These structural features enhance its ability to interact with various molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c24-21(19-9-13-22-23(14-19)27-16-26-22)12-8-17-6-10-20(11-7-17)25-15-18-4-2-1-3-5-18/h1-14H,15-16H2/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONTYOQSOGRIOY-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B3998483.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2,3-diphenylpropanamide](/img/structure/B3998485.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-oxo-4-phenyl-3-chromanecarboxylate](/img/structure/B3998489.png)
![N-[1-(4-ethylphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]benzamide](/img/structure/B3998492.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methylpent-4-ynamide](/img/structure/B3998496.png)


![1-[4-nitro-2-(1-piperidinylsulfonyl)phenyl]azepane](/img/structure/B3998512.png)
![N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B3998533.png)
![17-(3-Acetylphenyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3998541.png)
![methyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B3998544.png)
![5-methoxy-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B3998569.png)

![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(4-methoxyphenyl)amino]acetamide}](/img/structure/B3998587.png)
